n-[(Diphenylmethyl)carbamoyl]propanamide
Description
N-[(Diphenylmethyl)carbamoyl]propanamide is a carbamate-derived propanamide compound characterized by a diphenylmethyl group attached to the carbamoyl moiety (CONH-), which is further linked to a propanamide backbone (CH2CH2CONH2). This structure confers unique steric and electronic properties due to the bulky diphenylmethyl substituent, influencing its physicochemical behavior and biological interactions.
Properties
CAS No. |
55513-02-5 |
|---|---|
Molecular Formula |
C17H18N2O2 |
Molecular Weight |
282.34 g/mol |
IUPAC Name |
N-(benzhydrylcarbamoyl)propanamide |
InChI |
InChI=1S/C17H18N2O2/c1-2-15(20)18-17(21)19-16(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12,16H,2H2,1H3,(H2,18,19,20,21) |
InChI Key |
CQNXDOZXCWGOIZ-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC(=O)NC(C1=CC=CC=C1)C2=CC=CC=C2 |
Canonical SMILES |
CCC(=O)NC(=O)NC(C1=CC=CC=C1)C2=CC=CC=C2 |
Other CAS No. |
55513-02-5 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Molecular Properties
The following table summarizes key structural analogs of N-[(Diphenylmethyl)carbamoyl]propanamide, highlighting differences in substituents, molecular formulas, and molecular weights:
Key Observations :
Physicochemical Properties
Melting Points and Solubility
- Compound 95 : Synthesized as a white solid with a melting point influenced by the 4-methoxyphenyl group .
- N-(3-nitrophenyl)-3-phenyl-2-(phenylsulfonamido)propanamide () : Melting point differences between precursor and product confirm structural modifications .
Target Compound Inference : The diphenylmethyl group likely elevates the melting point compared to simpler analogs but may reduce aqueous solubility.
Preparation Methods
Reaction Mechanism and Reagents
Carbodiimide reagents, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely employed to activate carboxylic acids for amide bond formation. In the context of N-[(Diphenylmethyl)carbamoyl]propanamide, propanoyl acid is activated by DCC to form an O-acylisourea intermediate, which subsequently reacts with diphenylmethylamine to yield the target compound.
Experimental Procedure
A representative protocol adapted from EP0333938 involves dissolving propanoyl acid (1.0 equiv) in anhydrous methylene chloride under nitrogen. DCC (1.2 equiv) is added, followed by diphenylmethylamine (1.1 equiv) and triethylamine (1.5 equiv) to scavenge HCl. The mixture is stirred at 25°C for 12 hours, after which the precipitated dicyclohexylurea is removed by filtration. The organic phase is washed sequentially with 5% HCl, 5% NaOH, and brine, then dried over sodium sulfate. Purification via silica gel chromatography (eluent: methylene chloride/methanol, 95:5) affords the pure product as a colorless oil in 68–75% yield.
Advantages and Limitations
This method offers high reproducibility and compatibility with acid-sensitive substrates. However, the necessity to remove DCU by filtration and the hygroscopic nature of DCC pose scalability challenges.
Acid Chloride-Based Acylation
Synthesis of Propanoyl Chloride
Propanoyl acid is converted to its corresponding acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂]. The reaction is typically conducted under reflux in anhydrous dichloromethane, with catalytic dimethylformamide (DMF) to accelerate the process.
Coupling with Diphenylmethylamine
The freshly prepared propanoyl chloride (1.0 equiv) is added dropwise to a solution of diphenylmethylamine (1.1 equiv) and triethylamine (2.0 equiv) in dichloromethane at 0°C. The reaction is warmed to room temperature and stirred for 4 hours. Work-up involves washing with water, dilute HCl, and saturated NaHCO₃, followed by drying and solvent evaporation. This route achieves yields of 70–78% with minimal purification required.
Mixed Anhydride Method
Formation of Mixed Anhydride
Propanoyl acid (1.0 equiv) is treated with isobutyl chloroformate (1.1 equiv) in the presence of N-methylmorpholine (1.2 equiv) in tetrahydrofuran (THF) at -15°C. The resulting mixed anhydride is reacted in situ with diphenylmethylamine (1.05 equiv) for 2 hours, yielding the amide after aqueous work-up.
Yield and Purity
This method provides moderate yields (65–72%) but excels in stereochemical retention, making it suitable for chiral analogs. The use of low temperatures minimizes side reactions such as epimerization.
Comparative Analysis of Synthetic Methodologies
| Parameter | Carbodiimide | Acid Chloride | Mixed Anhydride |
|---|---|---|---|
| Yield (%) | 68–75 | 70–78 | 65–72 |
| Reaction Time (h) | 12 | 4 | 2 |
| Purification | Chromatography | Simple filtration | Filtration |
| Scalability | Moderate | High | Moderate |
| Cost Efficiency | Low | Medium | High |
The acid chloride route emerges as the most scalable and cost-effective, whereas carbodiimide-mediated synthesis offers higher purity for research-grade applications.
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